molecular formula C22H26N4O2S B11248255 1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one

1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one

Cat. No.: B11248255
M. Wt: 410.5 g/mol
InChI Key: KMRSQXZCDRCKDS-UHFFFAOYSA-N
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Description

1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one is a complex heterocyclic compound that combines the structural features of triazole and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with thiourea under acidic conditions to form the thiadiazine ring.

    Functionalization: The final compound is obtained by introducing the cyclohexyl, phenyl, and propanoyl groups through various substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity.

    Pathways: It may interfere with cellular pathways involved in inflammation, microbial growth, and cancer cell proliferation.

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazoles: Similar in structure but with different ring systems, affecting their chemical properties and applications.

This detailed overview provides a comprehensive understanding of 1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

1-(3-cyclohexyl-6-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)propan-1-one

InChI

InChI=1S/C22H26N4O2S/c1-3-17(27)20-19(15-11-7-5-8-12-15)25(18(28)4-2)26-21(23-24-22(26)29-20)16-13-9-6-10-14-16/h5,7-8,11-12,16H,3-4,6,9-10,13-14H2,1-2H3

InChI Key

KMRSQXZCDRCKDS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)CC)C4=CC=CC=C4

Origin of Product

United States

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